molecular formula C22H17N3O6 B2872858 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618874-21-8

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No. B2872858
CAS RN: 618874-21-8
M. Wt: 419.393
InChI Key: KSVNMRUNCKPWDR-UHFFFAOYSA-N
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17N3O6 and its molecular weight is 419.393. The purity is usually 95%.
BenchChem offers high-quality 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Compounds with similar functional groups, such as isoxazoles, pyrroles, and nitrophenyl derivatives, are of significant interest in organic synthesis for their potential to act as intermediates in the synthesis of more complex molecules. For instance, the synthesis of 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles and their stereochemistry exploration showcases the intricate balance of reactions involving similar heterocyclic compounds (Jeon & Kim, 1999). These methodologies could be applicable for the synthesis and stereochemical exploration of the target compound, indicating its potential utility in the development of new synthetic routes and chemical transformations.

Molecular Interactions and Crystal Engineering

The study of molecular interactions and crystal engineering involving similar compounds, such as the hydrogen-bonded structures of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, presents insights into how such compounds could be utilized in designing novel crystal structures with desired properties (Portilla et al., 2007). These findings suggest that the target compound might exhibit unique crystallographic characteristics beneficial for materials science, particularly in the development of new materials with specific optical or electronic properties.

Pharmacological and Biomedical Applications

While this search did not directly address pharmacological applications due to the exclusion criteria, compounds with related structures have been explored for various biomedical applications. For example, the exploration of pyrazole derivatives has revealed their potential in antitumor, antifungal, and antibacterial activities (Titi et al., 2020). This indicates that with further research, the compound could also be investigated for similar bioactive properties, contributing to the development of new therapeutic agents.

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(10-8-14)25(29)30)24(22(28)21(18)27)17-11-13(2)31-23-17/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWOMRBEXZZHEP-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)[N+](=O)[O-])/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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